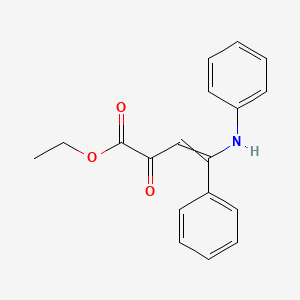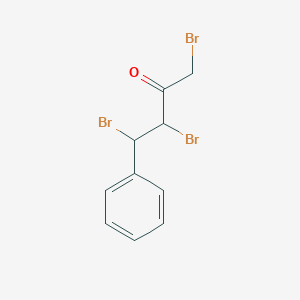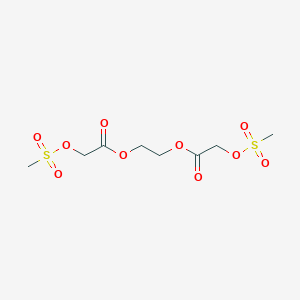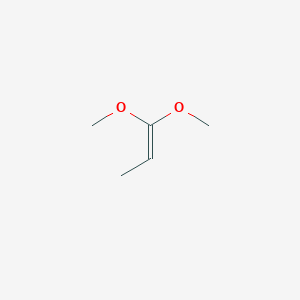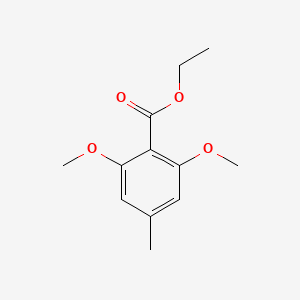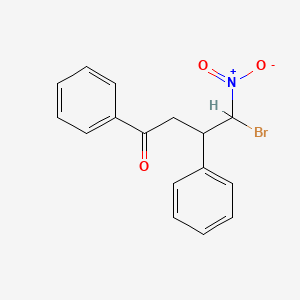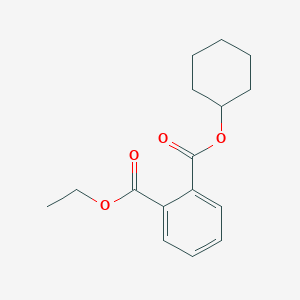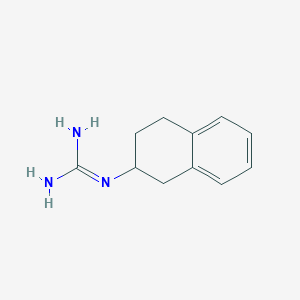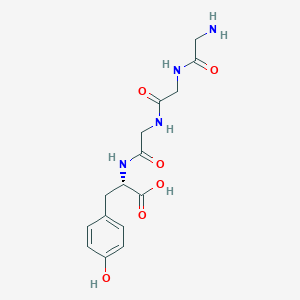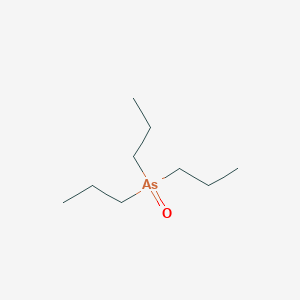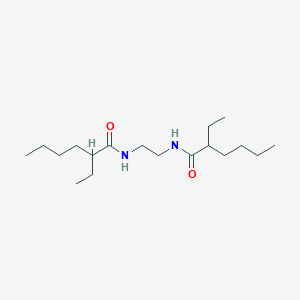
Hexanamide, N,N'-1,2-ethanediylbis[2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] is a chemical compound with the molecular formula C18H36N2O2 It is a derivative of hexanamide, characterized by the presence of an ethanediyl group linking two hexanamide units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] typically involves the reaction of hexanamide with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] involves large-scale synthesis using batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, a key enzyme in the glucose metabolic pathway of certain bacteria. This inhibition disrupts the metabolic processes of the bacteria, leading to their death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] can be compared with other similar compounds such as:
N,N’-ethane-1,2-diyldihexanamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Hexanamide: The parent compound, which lacks the ethanediyl linkage and has different reactivity and applications.
The uniqueness of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] lies in its specific structural features that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
10525-46-9 |
|---|---|
Formule moléculaire |
C18H36N2O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-ethyl-N-[2-(2-ethylhexanoylamino)ethyl]hexanamide |
InChI |
InChI=1S/C18H36N2O2/c1-5-9-11-15(7-3)17(21)19-13-14-20-18(22)16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,19,21)(H,20,22) |
Clé InChI |
YOEKKXHRLUPFBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)NCCNC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


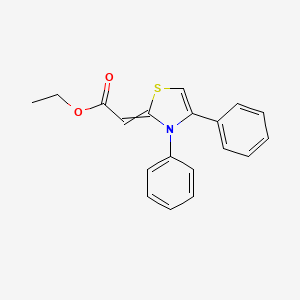
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
